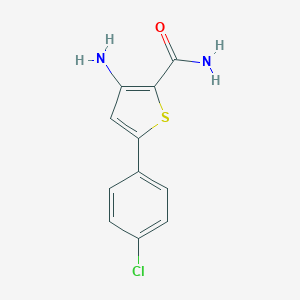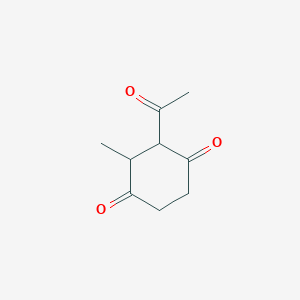
Bromure de 2-adamantylzinc
Vue d'ensemble
Description
2-Adamantylzinc bromide is an organozinc compound with the molecular formula C10H15BrZn. It is a derivative of adamantane, a highly stable hydrocarbon with a diamond-like structure. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Applications De Recherche Scientifique
2-Adamantylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and in the study of organometallic chemistry.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
Target of Action
2-Adamantylzinc bromide is primarily used as an intermediate in the synthesis of various pharmaceuticals . It is also used in the synthesis of previously inaccessible adamantane derivatives, including higher polymantanes .
Mode of Action
The compound interacts with its targets through a process known as transmetallation . This involves the transfer of the 2-adamantyl group onto other metals, such as gold . The 2-adamantyl group can be transferred onto trialkyl- or triarylphosphine gold (I) chloride, producing R3PAu (2-adamantyl) compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of adamantane derivatives and higher polymantanes .
Pharmacokinetics
It is known that the compound is air-sensitive and reacts with water . Therefore, it must be stored away from air and in a cool place .
Result of Action
The primary result of the action of 2-Adamantylzinc bromide is the synthesis of various adamantane derivatives and higher polymantanes . These compounds have extensive applications in the pharmaceutical industry .
Action Environment
The action of 2-Adamantylzinc bromide is influenced by environmental factors such as temperature and the presence of other metals . For instance, the synthesis of 2-Adamantylzinc bromide requires refluxing in tetrahydrofuran for several days . Furthermore, the compound is extremely reactive and decomposes just above -50 ⁰C .
Analyse Biochimique
Biochemical Properties
It is known that 2-Adamantylzinc bromide can be synthesized reliably from 2-bromoadamantane and Rieke zinc . The synthesis of 2-Adamantylzinc bromide requires refluxing in tetrahydrofuran for several days .
Molecular Mechanism
It is known that 2-Adamantylzinc bromide does not seem to easily transfer 2-adamantyl on other metals, in particular early transition metals .
Temporal Effects in Laboratory Settings
It is known that the synthesis of 2-Adamantylzinc bromide requires several days .
Metabolic Pathways
It is known that 2-Adamantylzinc bromide can be used to generate the hard-to-obtain 2-adamantyl magnesium bromide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Adamantylzinc bromide can be synthesized through the reaction of 2-bromoadamantane with activated zinc in the presence of tetrahydrofuran (THF). The reaction typically requires refluxing for several days to ensure complete conversion .
Industrial Production Methods: Industrial production of 2-adamantylzinc bromide follows similar synthetic routes but on a larger scale. The use of Rieke zinc, a highly reactive form of zinc, is common to facilitate the reaction. The process involves careful control of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Adamantylzinc bromide primarily undergoes transmetallation reactions, where the adamantyl group is transferred to another metal. It can also participate in coupling reactions to form carbon-carbon bonds .
Common Reagents and Conditions:
Transmetallation: Reagents such as bismuth (III) bromide are used to produce diadamantylbismuth bromide.
Coupling Reactions: Palladium or nickel catalysts are often employed under inert atmosphere conditions to facilitate the coupling reactions.
Major Products Formed:
Diadamantylbismuth Bromide: Formed through transmetallation with bismuth (III) bromide.
Various Coupled Products: Depending on the specific coupling partners used in the reaction.
Comparaison Avec Des Composés Similaires
1-Adamantylzinc Bromide: Similar in structure but differs in the position of the zinc atom.
2-Propylzinc Bromide: Another organozinc compound used in similar types of reactions.
Uniqueness: 2-Adamantylzinc bromide is unique due to its highly stable adamantyl group, which imparts significant stability to the compound. This stability makes it particularly useful in reactions that require robust intermediates .
Propriétés
IUPAC Name |
adamantan-2-ide;bromozinc(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCFEOZGIQMNI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399882 | |
| Record name | 2-Adamantylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171860-65-4 | |
| Record name | 2-Adamantylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 2-Adamantylzinc bromide as a starting material for synthesizing 2-adamantyl metal complexes?
A1: 2-Adamantylzinc bromide serves as an effective precursor to access 2-adamantyl anion equivalents. [] This is significant because it allows for the synthesis of various 2-adamantyl metal complexes, which were previously challenging to obtain. The research demonstrates this by successfully synthesizing the first examples of unsupported 2-adamantyl complexes of mercury, gold, and bismuth using 2-Adamantylzinc bromide as a starting material. []
Q2: How is the structure of 2-Adamantylzinc bromide confirmed?
A2: While the provided research does not directly characterize 2-Adamantylzinc bromide, it utilizes this compound to synthesize and structurally characterize its 2,2'-bipyridine adduct, 2-Ad2Zn(bipy). [] This indirect characterization provides evidence for the existence and reactivity of 2-Adamantylzinc bromide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B68195.png)
